2-Amino-6-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]hexanoic acid;hydrochloride
Overview
Description
The compound “2-Amino-6-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]hexanoic acid;hydrochloride” is also known as “6-(6-(5-((3aS,4S,6aR)-2-Oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamido)hexanamido)hexanoic acid” with a CAS Number of 89889-51-0 . Its linear formula is C22H38N4O5S .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include its molecular formula (C22H38N4O5S) and its CAS number (89889-51-0) . Other properties like density, melting point, boiling point, etc., are not provided in the search results .Scientific Research Applications
Research Applications Overview
Advanced Glycation End-Products (AGEs) and Diabetes Complications Studies on Methylglyoxal (MG) and its derivatives, which share structural similarities with the compound , have revealed their involvement in the formation of AGEs. These compounds, such as MG-H1, MG-H2, and others, are linked to complications in diabetes and some neurodegenerative diseases due to their ability to modify proteins. The detailed analysis of these compounds and their pathways can offer insights into disease mechanisms and potential therapeutic targets (Nemet, Varga-Defterdarović, & Turk, 2006).
Radical Scavenging and DNA Protection Research on imidazo[1,2-a]quinoxalines indicates the potential of structurally related compounds in trapping radicals and protecting DNA from oxidative damage. This suggests applications in developing antioxidants or protective agents against oxidative stress, which is a factor in many chronic diseases and aging processes (Chen & Liu, 2016).
Metabotropic Excitatory Amino Acid Agonists Compounds with specific structural features have shown to be potent agonists at metabotropic excitatory amino acid receptors, indicating potential research applications in neuroscience, particularly in understanding synaptic pharmacology and developing new therapeutic agents for neurological disorders (Bräuner‐Osborne et al., 1996).
Inhibition of Nitric Oxide Synthases (NOS) The structural motifs present in certain amino acids have been explored for their inhibitory effects on NOS isoforms. This has implications for research into cardiovascular diseases, inflammation, and cancer, where nitric oxide plays a critical role (Ulhaq et al., 1998).
Corrosion Inhibition Schiff's bases derived from amino acids, bearing structural similarities to the compound , have been investigated for their application as corrosion inhibitors. This suggests potential industrial applications, particularly in protecting metals from corrosion in acidic environments (Gupta, Verma, Quraishi, & Mukherjee, 2016).
Future Directions
properties
IUPAC Name |
2-amino-6-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]hexanoic acid;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H28N4O4S.ClH/c17-10(15(22)23)5-3-4-8-18-13(21)7-2-1-6-12-14-11(9-25-12)19-16(24)20-14;/h10-12,14H,1-9,17H2,(H,18,21)(H,22,23)(H2,19,20,24);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMGQMNFQNPUYBS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(S1)CCCCC(=O)NCCCCC(C(=O)O)N)NC(=O)N2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H29ClN4O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40585083 | |
Record name | N~6~-[5-(2-Oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanoyl]lysine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40585083 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
408.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Biocytin hydrochloride | |
CAS RN |
98930-70-2 | |
Record name | N~6~-[5-(2-Oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanoyl]lysine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40585083 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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